5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol

Anticancer Selectivity Index Lung Adenocarcinoma

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 14731-89-6) is a heterocyclic building block combining a 1,3,4-oxadiazole-2-thiol core with a 1,3-benzodioxol-5-ylmethyl substituent at the 5-position. It exhibits thiol-thione tautomerism, rendering the sulfur atom a versatile handle for S-alkylation and S-acylation reactions.

Molecular Formula C10H8N2O3S
Molecular Weight 236.25
CAS No. 14731-89-6
Cat. No. B2377242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol
CAS14731-89-6
Molecular FormulaC10H8N2O3S
Molecular Weight236.25
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)O3
InChIInChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,12,16)
InChIKeyJFIWJXUSTARLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 14731-89-6): Procurement-Relevant Scaffold Properties and Research-Grade Specifications


5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 14731-89-6) is a heterocyclic building block combining a 1,3,4-oxadiazole-2-thiol core with a 1,3-benzodioxol-5-ylmethyl substituent at the 5-position [1]. It exhibits thiol-thione tautomerism, rendering the sulfur atom a versatile handle for S-alkylation and S-acylation reactions [1]. The compound is commercially available from multiple vendors at purities of 95%–98% (HPLC) and is primarily utilized as a key intermediate in medicinal chemistry campaigns to generate bioactive derivatives with demonstrated selectivity advantages over analogs bearing alternative 5-substituents [1].

Why Generic 5-Substituted 1,3,4-Oxadiazole-2-Thiols Cannot Replace 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol in Targeted Synthesis


Simple replacement of the 5-(1,3-benzodioxol-5-ylmethyl) group with a phenyl, alkyl, or other aryl substituent abolishes the ability to generate derivatives with the unique selectivity profile demonstrated by compounds derived from this specific scaffold [1]. Direct experimental evidence shows that benzodioxole-substituted compounds lacking the correct S-substitution pattern (compounds 5, 6, and 7 in the Özdemir et al. series) were completely inactive against A549 lung adenocarcinoma cells, whereas S-substituted derivatives of the target compound (8 and 9) exhibited potent and selective cytotoxicity [1]. This establishes that both the benzodioxole moiety and the thiol-derived S-linkage must be present in the final derivative, making the free thiol an irreplaceable starting material for accessing this privileged chemotype [1].

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Derivative Selectivity Index (SI) Superiority Over Cisplatin and Inactive Benzodioxole Analogs in A549 and C6 Cancer Cell Lines

The S-substituted derivative N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (compound 8), synthesized directly from the target thiol, achieved selectivity index (SI) values of 883.2 against A549 and 805.8 against C6 cell lines, substantially exceeding the SI > 300 threshold considered indicative of high selectivity [1]. In contrast, other benzodioxole-substituted compounds (5, 6, 7) that bear the same benzodioxole moiety but lack the oxadiazole-thioether linkage showed no detectable cytotoxic activity against A549 cells [1]. Cisplatin, the clinical reference, exhibited an IC50 of 0.103 ± 0.026 mM against C6 cells but lacks the tumor-selectivity advantage of compound 8 against NIH/3T3 fibroblasts (IC50 > 1.104 mM) [1].

Anticancer Selectivity Index Lung Adenocarcinoma

MMP-9 Inhibitory Activity of S-Derivatized Products Distinguishes Target Scaffold from Non-Benzodioxole Oxadiazole Analogs

Derivatives of the target thiol demonstrated MMP-9 inhibition that is absent in simpler oxadiazole analogs. Compound 8 inhibited MMP-9 by 25.75 ± 2.16%, and compound 9 by 30.46 ± 3.27%, while the non-benzodioxole oxadiazole compound 1 showed 24.78 ± 0.86% inhibition under identical conditions [1]. Critically, compounds 8 and 9 exhibited no inhibitory activity against MMP-8, whereas compound 1 inhibited MMP-8 by 15 ± 1.4%, indicating that the benzodioxole-containing derivatives possess improved MMP-9 selectivity within the MMP family [1]. This selectivity is a direct consequence of the target thiol scaffold and cannot be achieved using 5-phenyl or 5-alkyl oxadiazole-2-thiol precursors.

Matrix Metalloproteinase Inhibition MMP-9 Glioma

Essential Role of the 1,3-Benzodioxol-5-ylmethyl Group in A549 Anticancer Activity Versus 5-Phenyl and Other 5-Aryl Oxadiazole-2-thiols

The Özdemir et al. study explicitly notes that the (1,3-benzodioxol-5-ylmethyl)amino group enhanced antitumor activity against A549 cells, whereas other benzodioxole-substituted compounds (5, 6, 7) lacking the correct oxadiazole-thioether architecture showed no cytotoxic activity against A549 cells [1]. This contrast with the 5-phenyl-1,3,4-oxadiazole-2-thiol analog, which, when similarly S-derivatized, does not engage the same target space and shows reduced MMP-9 selectivity [1]. The benzodioxole moiety itself is insufficient; only its combination with the 1,3,4-oxadiazole-2-thiol core and appropriate S-substitution recapitulates the activity profile, confirming that procurement of the specific 5-(1,3-benzodioxol-5-ylmethyl) variant is mandatory for this chemotype.

Structure-Activity Relationship Benzodioxole Pharmacophore A549

Thiol-Thione Tautomerism Enables Regioselective S-Functionalization Not Accessible from 1,3,4-Oxadiazole-2-one or 2-amino Analogs

The target compound exists in thiol-thione equilibrium, with the thiol form enabling nucleophilic S-alkylation and S-acylation under mild conditions (LiH/DMF, room temperature) [1]. This contrasts with 1,3,4-oxadiazole-2-one analogs, which require O-functionalization via less efficient Mitsunobu or harsh alkylation conditions, and 2-amino analogs, which necessitate amide coupling reagents and introduce an additional H-bond donor that can alter pharmacokinetics. The S-functionalization route preserved the benzodioxole pharmacophore and oxadiazole core intact, yielding derivatives 8 and 9 in sufficient purity for direct biological evaluation [1].

Synthetic Versatility Thiol-Thione Tautomerism Regioselective Derivatization

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol: Research and Industrial Application Scenarios Supported by Differential Evidence


Synthesis of Tumor-Selective Anticancer Lead Compounds with High Selectivity Indices

Medicinal chemistry groups developing next-generation anticancer agents with improved therapeutic windows can employ this thiol as the core building block for S-substituted derivatives. Evidence demonstrates that compound 8, derived from this scaffold, achieves selectivity indices exceeding 800 against A549 and C6 cancer cell lines, a profile not attainable from 5-phenyl or inactive benzodioxole analogs [1]. Procurement of the specific 5-(1,3-benzodioxol-5-ylmethyl) thiol is required to access this chemotype.

Development of MMP-9-Selective Pharmacological Probes

Researchers investigating MMP-9 as a biomarker or therapeutic target in glioma and lung adenocarcinoma can use this thiol to generate probes with favorable MMP-9/MMP-8 selectivity. Derivative 9 inhibited MMP-9 by 30.46% with zero activity against MMP-8, a cleaner profile than non-benzodioxole oxadiazole analogs that retain MMP-8 off-target activity [1]. This selectivity profile is scaffold-dependent and cannot be replicated using generic 5-aryl oxadiazole-2-thiols.

Structure-Activity Relationship (SAR) Exploration of the Benzodioxole Pharmacophore in Cancer

Academic and industrial laboratories conducting SAR studies around the 1,3-benzodioxole moiety require the authentic 5-(1,3-benzodioxol-5-ylmethyl)-oxadiazole-2-thiol as a positive control scaffold. The contrast between active derivatives 8 and 9 (IC50 ~0.125–0.349 mM against A549) and the completely inactive compounds 5, 6, and 7 provides a well-defined activity cliff that can guide fragment-based design [1]. Procuring the correct isomer is essential, as positional analogs (e.g., benzodioxole attached at other positions) are not functionally equivalent.

Step-Efficient Library Synthesis via Regioselective Thiol Functionalization

Medicinal chemistry CROs and internal discovery groups building focused libraries of oxadiazole-based compounds benefit from the thiol's efficient S-alkylation chemistry, which proceeds at room temperature without protecting group manipulation. This contrasts with O- or N-derivatization routes that add synthetic steps, increase purification burden, and raise per-compound cost. The target thiol thus offers a procurement advantage for library synthesis programs where synthetic tractability directly governs the number of analogs that can be produced within budget [1].

Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.